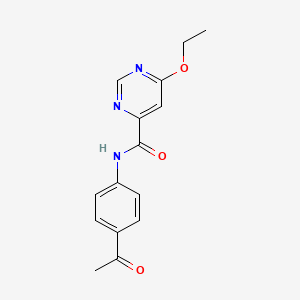

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of a similar compound, N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand, has been elucidated by multinuclear NMR spectroscopy (1H, 13C, 31P NMR) and elemental analysis .Chemical Reactions Analysis

In a related compound, the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, enables efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .Applications De Recherche Scientifique

Electrochromic Properties

- Novel Anodic Electrochromic Aromatic Polyamides : A study by Chang and Liou (2008) discusses aromatic polyamides with pendent units that show strong UV-vis absorption and photoluminescence, indicating potential applications in electrochromic devices (Chang & Liou, 2008).

Synthesis and Characterization of Aromatic Polyamides

- Aromatic Polyamides with N,N′-Di(4-n-alkylphenyl)benzodiimide : Choi and Jung (2004) prepared new aromatic polyamides containing n-alkylphenylimide units, highlighting the enhanced thermal stability and solubility, which can be crucial in material science (Choi & Jung, 2004).

Novel Pyrido and Thieno Pyrimidines Synthesis

- Synthesis of Novel Pyrido and Thieno Pyrimidines : A study by Bakhite et al. (2005) on the synthesis of various pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles presents a potential for developing new chemotherapeutic agents (Bakhite, Al‐Sehemi, & Yamada, 2005).

Synthesis of Heterocycles

- Condensation for N,O- and N,N-Heterocycles : Moskvina, Shilin, and Khilya (2015) explored the synthesis of various heterocycles, which are essential in the development of pharmaceuticals (Moskvina, Shilin, & Khilya, 2015).

Synthesis of Antitumor Agents

- Dasatinib Synthesis : The synthesis of dasatinib, an antitumor agent, as discussed by Zang Jia-liang, Chen Yi-fen, and Jie Yafei (2009), shows the application in medicinal chemistry (Zang Jia-liang, Chen Yi-fen, & Jie Yafei, 2009).

Crystal Structure Analysis

- Crystal Structure of N-(4-acetylphenyl)quinoline-3-carboxamide : The study by Polo-Cuadrado et al. (2021) on the crystal structure of a related compound could provide insights into molecular modeling and drug design (Polo-Cuadrado et al., 2021).

HIV Integrase Inhibitors

- Dihydroxypyrimidine Carboxamides as HIV Integrase Inhibitors : Summa et al. (2006) discuss the development of potent and selective HIV integrase inhibitors, a crucial area in HIV/AIDS treatment (Summa et al., 2006).

Bioactive Pyridine Compounds

- Synthesis and Characterization of Selective Pyridine Compounds : Abdel-Raheem et al. (2021) synthesized bioactive pyridine compounds with potential applications in pest control (Abdel-Raheem et al., 2021).

Anticancer and Anti-inflammatory Agents

- Novel Pyrazolopyrimidines as Anticancer Agents : Rahmouni et al. (2016) developed pyrazolopyrimidines derivatives, highlighting their potential in cancer therapy and inflammation control (Rahmouni et al., 2016).

Environmental Fate of Degradation Products

- Environmental Fate of Alkylphenol Ethoxylate Surfactants : Hawrelak, Bennett, and Metcalfe (1999) examined the environmental fate of certain non-ionic surfactants, essential for assessing environmental impact (Hawrelak, Bennett, & Metcalfe, 1999).

Analgesic and Antiparkinsonian Activities

- Synthesis and Activities of Pyridine Derivatives : Amr, Maigali, and Abdulla (2008) discuss the synthesis of pyridine derivatives with potential analgesic and antiparkinsonian activities (Amr, Maigali, & Abdulla, 2008).

Peptide Synthesis

- Protection of Carboxamide Functions for Peptide Synthesis : Sieber and Riniker (1991) address the protection of carboxamide functions in peptide synthesis, a crucial technique in peptide drug development (Sieber & Riniker, 1991).

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding or π-stacking .

Biochemical Pathways

Given the compound’s structure, it may potentially influence pathways involving similar aromatic compounds . .

Pharmacokinetics

The compound’s molecular weight (177.20) suggests it may have suitable bioavailability , but further studies are needed to confirm this and to understand its distribution, metabolism, and excretion.

Result of Action

Given the lack of specific target identification, it is challenging to predict the precise molecular and cellular effects of this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets . .

Orientations Futures

Research in the field of pyrimidines is ongoing, with numerous methods for the synthesis of pyrimidines being described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . This suggests that there could be potential for future research and development in this area.

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-3-21-14-8-13(16-9-17-14)15(20)18-12-6-4-11(5-7-12)10(2)19/h4-9H,3H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKBSYYYQHOJEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

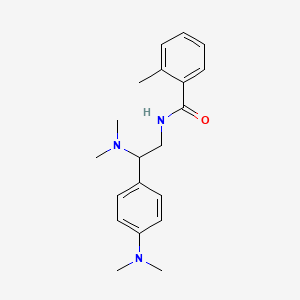

![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2612980.png)

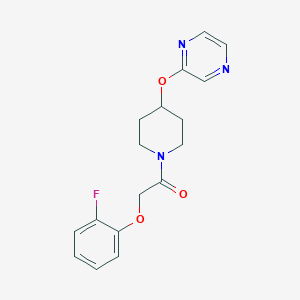

![Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2612986.png)

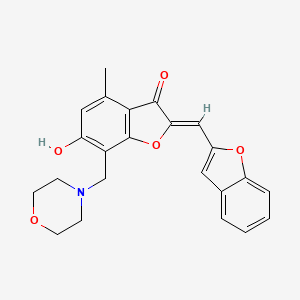

![(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2612998.png)